

cinnamyl isovalerate chemical properties

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Compound of Interest

Compound Name: *Cinnamyl isovalerate*

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An In-depth Technical Guide to the Chemical Properties of **Cinnamyl Isovalerate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **cinnamyl isovalerate**, a widely used fragrance and flavor ingredient.^[1] The document details its synthesis, spectroscopic profile, and safety information, presenting quantitative data in structured tables and outlining relevant experimental methodologies. Visual diagrams are included to illustrate its biosynthetic and synthetic pathways.

Chemical and Physical Properties

Cinnamyl isovalerate, also known as 3-phenyl-2-propenyl 3-methylbutanoate, is an ester recognized for its characteristic sweet, fruity, and floral aroma.^{[2][3]} It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water.^{[2][4]}

Table 1: General Chemical Properties of Cinnamyl Isovalerate

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₈ O ₂	[2][3][5]
Molecular Weight	218.29 g/mol	[3][5]
CAS Number	140-27-2	[2][3]
Appearance	Colorless to pale yellow liquid	[3][4][6]
Odor Profile	Spicy, fruity, floral, sweet	[3][5][7]

Table 2: Physical Constants of Cinnamyl Isovalerate

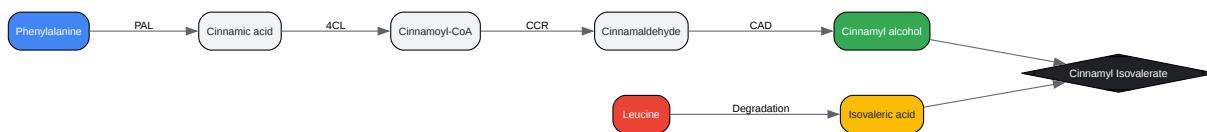
Property	Value	Conditions	Source(s)
Boiling Point	312 - 315 °C	@ 760 mmHg	[3][6][7]
Density	0.991 - 0.996 g/cm ³	@ 25 °C	[6][7][8]
Refractive Index	1.5180 - 1.5240	@ 20 °C	[3][6][7][8]
Flash Point	> 100 °C	Closed Cup	[4][6]
Vapor Pressure	0.000260 mmHg	@ 25 °C (estimated)	[4][6]
Solubility	Insoluble in water; miscible in ethanol and oils	[4][5]	

Synthesis of Cinnamyl Isovalerate

The primary method for the chemical synthesis of **cinnamyl isovalerate** is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of cinnamyl alcohol with isovaleric acid.[9]

Biosynthesis of Precursors

The precursor, cinnamyl alcohol, is a natural product of the phenylpropanoid pathway in plants. This pathway converts phenylalanine into a variety of phenolic compounds.[9] Isovaleric acid is derived from the degradation of the amino acid leucine.[9]

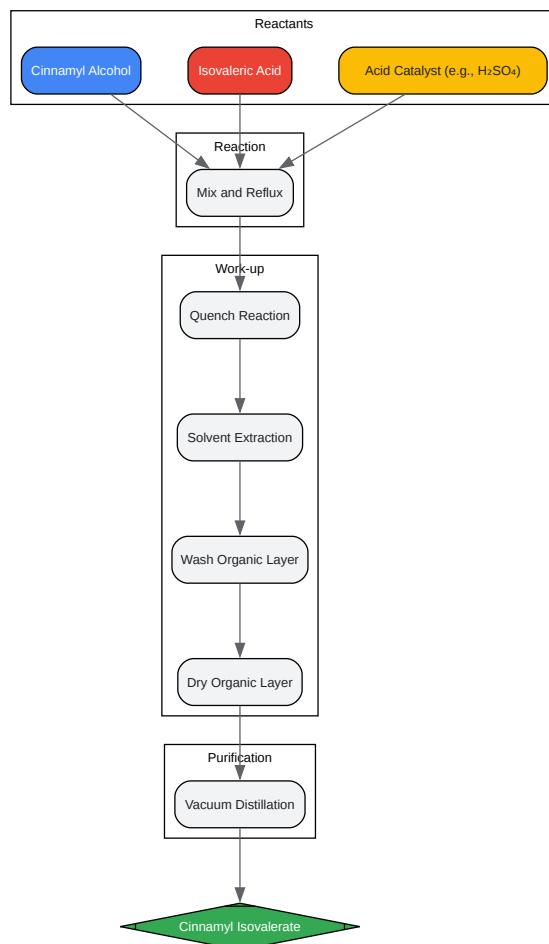


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Biosynthesis of **Cinnamyl Isovalerate** Precursors.

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **cinnamyl isovalerate** via Fischer-Speier esterification.



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Fischer-Speier Esterification Workflow.

Experimental Protocols

While a specific, detailed protocol for **cinnamyl isovalerate** is not readily available in the cited literature, a general procedure for Fischer-Speier esterification can be adapted.

Synthesis of Cinnamyl Isovalerate (General Protocol)

This protocol is based on typical Fischer-Speier esterification procedures.

Materials:

- Cinnamyl alcohol
- Isovaleric acid
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and a slight excess of isovaleric acid.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with diethyl ether and transfer to a separatory funnel.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **cinnamyl isovalerate** by vacuum distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and quantification of volatile compounds like **cinnamyl isovalerate**.^[9]

- Sample Preparation: Dilute the **cinnamyl isovalerate** sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
- GC Conditions (Typical):
 - Column: A non-polar or medium-polarity column (e.g., DB-5ms).
 - Injector Temperature: 250 °C
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).
 - Carrier Gas: Helium
- MS Conditions (Typical):
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan a range appropriate for the molecular weight of **cinnamyl isovalerate** and its expected fragments (e.g., m/z 40-300).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure of **cinnamyl isovalerate**.^[9]

- Sample Preparation: Dissolve a small amount of the purified **cinnamyl isovalerate** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR: The spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the cinnamyl group, the methylene protons adjacent to the ester oxygen, and the protons of the isovaleryl group.
- ^{13}C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the vinyl carbons, and the aliphatic carbons of the isovaleryl group.

Spectroscopic Data

The following table summarizes key spectroscopic data for **cinnamyl isovalerate**.

Table 3: Spectroscopic Data for Cinnamyl Isovalerate

Technique	Key Features	Source(s)
Mass Spectrometry (MS)	Molecular Ion (M^+) at m/z 218. Key fragments can be observed.	[5]
Infrared (IR) Spectroscopy	Characteristic $\text{C}=\text{O}$ stretch of the ester, $\text{C}=\text{C}$ stretch of the vinyl group and aromatic ring.	[9]
^1H NMR Spectroscopy	Signals corresponding to aromatic, vinyl, methylene, and isovaleryl protons.	[9]
^{13}C NMR Spectroscopy	Resonances for carbonyl, aromatic, vinyl, and aliphatic carbons.	[9]

Safety Information

Cinnamyl isovalerate is generally considered safe for its intended use in flavors and fragrances. However, as with any chemical, appropriate safety precautions should be taken.

Table 4: Safety and Regulatory Information

Aspect	Information	Source(s)
GHS Classification	Does not meet GHS hazard criteria according to a large number of reports.	[5]
Toxicity	Oral LD50 (rat): >5 g/kg.	[10]
Handling Precautions	Wear protective gloves and eye/face protection. Avoid inhalation and contact with skin and eyes.	[4][10]
Regulatory Status	FEMA Number: 2302. Permitted for use as a synthetic flavoring substance.	[5][6]

This guide provides a foundational understanding of the chemical properties of **cinnamyl isovalerate** for professionals in research and development. For more detailed information, consulting the original research papers and safety data sheets is recommended.

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